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Compound of Interest

Compound Name:
2-Methyl-6-(4-methylpiperazin-1-

yl)aniline

Cat. No.: B12818050 Get Quote

Strategic Analysis & Material Verification
Critical Note on Starting Materials: The request specified 2-Methyl-6-(4-methylpiperazin-1-
yl)aniline as the starting material. A structural analysis of Dasatinib reveals that this specific

aniline is not a substructure of the drug. Dasatinib contains:

A 2-Chloro-6-methylaniline moiety (The "Left-Hand" Amide fragment).[1][2][3]

A 2-Methyl-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine moiety (The "Right-Hand"

Heterocycle).[1][4]

Using "2-Methyl-6-(4-methylpiperazin-1-yl)aniline" would result in a structural analog with

incorrect substitution patterns (methyl vs. chloro on the phenyl ring; aniline attachment vs.

pyrimidine attachment).

Corrected Synthetic Strategy: This protocol follows the Convergent Amide Coupling Route

(Route B from BMS patents), which is preferred for high purity and yield. It involves the

coupling of 2-Chloro-6-methylaniline with the fully elaborated Thiazole-Pyrimidine-Piperazine

Carboxylic Acid.[3]

Key Precursors:

Fragment A (Aniline): 2-Chloro-6-methylaniline (CAS: 87-63-8).
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Fragment B (Acid): 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-

yl)amino)thiazole-5-carboxylic acid.

Retrosynthetic Pathway (Visualized)
The following diagram illustrates the convergent assembly of Dasatinib, highlighting the correct

placement of the piperazine and aniline moieties.
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Figure 1: Convergent Retrosynthesis of Dasatinib. Note the exclusion of the user-specified

aniline in favor of the structurally required 2-chloro-6-methylaniline.

Detailed Experimental Protocol
This protocol details the final coupling stage, assuming the preparation of the key carboxylic

acid intermediate (Fragment B) has been completed.

Reaction Overview:
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R-COOH: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-

carboxylic acid.

Ar-NH2: 2-Chloro-6-methylaniline.[1][2][3][4]

Reagent MW ( g/mol ) Equiv.[1][4][5] Mass/Vol Role

Thiazole-

Pyrimidine Acid

(Frag B)

364.42 1.0 10.0 g Limiting Reagent

2-Chloro-6-

methylaniline

(Frag A)

141.59 1.2 4.66 g Nucleophile

HATU 380.23 1.3 13.5 g Coupling Agent

DIPEA (Hünig's

Base)
129.24 2.5 11.9 mL Base

DMF

(Anhydrous)
- - 100 mL Solvent

Water 18.02 - 500 mL
Quench/Precipita

tion

1. Reaction Setup:

To a clean, dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and internal thermometer, charge 10.0 g of the Thiazole-Pyrimidine Acid.

Add 100 mL of anhydrous DMF. Stir at room temperature (20–25°C) until a fine suspension

or partial solution is achieved.

Add 11.9 mL of DIPEA. The mixture may clarify slightly.

2. Activation:

Cool the mixture to 0–5°C using an ice/water bath.
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Add 13.5 g of HATU portion-wise over 10 minutes, maintaining the internal temperature

below 10°C.

Stir the activated ester mixture at 0–5°C for 30 minutes. Mechanism: HATU generates the

highly reactive O-7-azabenzotriazole active ester.

3. Coupling:

Add 4.66 g of 2-Chloro-6-methylaniline dropwise (if liquid) or portion-wise.

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

Stir continuously for 12–16 hours.

4. In-Process Control (IPC):

Method: HPLC or TLC (Mobile Phase: 10% MeOH in DCM).

Criteria: Consumption of Acid starting material (< 2%).[6]

5. Work-up & Isolation:

Slowly pour the reaction mixture into 500 mL of ice-cold water under vigorous stirring.

Dasatinib free base will precipitate as a white to off-white solid.

Stir the slurry for 1 hour to ensure complete precipitation and removal of DMF.

Filter the solid using a Buchner funnel.

Wash 1: Water (3 x 50 mL) to remove residual DMF and DIPEA salts.

Wash 2: Ethanol (1 x 20 mL, cold) to displace water and remove minor organic impurities.

6. Drying & Purification:

Dry the wet cake in a vacuum oven at 45–50°C for 24 hours.

Recrystallization (Optional for Pharma Grade): Dissolve crude solid in boiling methanol/water

(80:20), hot filter, and cool slowly to 4°C.
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Yield: Expected yield is 80–85% (approx. 11.5–12.2 g). Appearance: White to off-white

crystalline powder.

Analytical Profile (Quality Control)
To ensure the synthesized product is Dasatinib, verify against these parameters.

Parameter Specification Notes

HPLC Purity > 99.0% Area % at 254 nm

Mass Spec (ESI+) m/z = 488.2 [M+H]+
Characteristic Cl isotope

pattern (3:1)

1H NMR (DMSO-d6) δ 11.5 (s, 1H), 9.9 (s, 1H)
Amide NH protons are

diagnostic

Melting Point 280–286°C Distinctive high MP

Troubleshooting Guide:

Low Yield:[6] Ensure DMF is anhydrous; water hydrolyzes the HATU active ester.

Sticky Solid: If the product oils out upon water addition, the DMF content is too high. Add

water more slowly or use a 1:1 Ethanol/Water mix for precipitation.

Impurity (Retained Ester): If the active ester does not react, the aniline might be old/oxidized.

Distill 2-Chloro-6-methylaniline before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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